1,2-Cyclononadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18526-52-8 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChI Key |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
Canonical SMILES |
C1CCCC=C=CCC1 |
Other CAS No. |
1123-11-1 |
Synonyms |
[S,(-)]-1,2-Cyclononadiene |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Cyclononadiene
Generation from Cyclopropylidene Precursors
The formation of 1,2-cyclononadiene (B72335) from cyclopropylidene precursors is a cornerstone of its synthesis. This reactive intermediate is typically generated in situ from stable starting materials, leading to a spontaneous electrocyclic ring-opening to the desired allene (B1206475).
Via Gem-Dibromocyclopropane Derivatives and Organolithium Reagents
A prevalent and effective method for generating this compound involves the treatment of a gem-dibromocyclopropane derivative with an organolithium reagent, a reaction often referred to as the Doering-Moore-Skattebøl synthesis. The key precursor, 9,9-dibromobicyclo[6.1.0]nonane, is synthesized by the addition of dibromocarbene to cis-cyclooctene. orgsyn.orgresearchgate.net Subsequent reaction with an organolithium reagent, such as methyllithium (B1224462), at low temperatures results in a lithium-halogen exchange, forming a lithium carbenoid. This intermediate then eliminates lithium bromide to generate the cyclopropylidene, which undergoes a concerted ring-opening to furnish this compound. researchgate.netrushim.ru
The reaction is typically performed in an ethereal solvent, and careful control of the temperature is crucial for achieving good yields. The use of methyllithium has been well-documented, providing the allene in high yield. orgsyn.orgrushim.ru
Table 1: Synthesis of this compound from 9,9-dibromobicyclo[6.1.0]nonane
| Organolithium Reagent | Solvent | Temperature | Yield (%) |
|---|
Via N-Nitrosourea Precursors and Base
An alternative route to this compound involves the decomposition of an N-nitrosourea precursor in the presence of a base. This method also proceeds through a cyclopropylidene intermediate. The requisite precursor, N-nitroso-N-(bicyclo[6.1.0]non-9-yl)urea, is treated with a base like lithium ethoxide. researchgate.netresearchgate.net This induces the decomposition of the nitrosourea (B86855) to form a diazocyclopropane, which readily loses nitrogen to generate the cyclopropylidene. As in the previous method, the cyclopropylidene then rearranges to this compound. researchgate.net This approach has proven valuable, particularly in the context of asymmetric synthesis where chiral nitrosourea precursors can be employed. researchgate.net
Asymmetric Synthetic Approaches
The axial chirality of this compound has prompted the development of asymmetric synthetic methods to access enantiomerically enriched or pure forms of this molecule. These approaches typically rely on the use of chiral starting materials or chiral reagents to influence the stereochemical outcome of the ring-opening process.
Utilizing Chiral Cyclopropylidene Precursors
A direct strategy for the asymmetric synthesis of this compound is the use of enantiomerically pure cyclopropylidene precursors. By starting with an optically active gem-dibromocyclopropane or N-nitrosourea, the chirality can be transferred to the allene product. For instance, the reaction of optically pure (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane with methyllithium yields (S)-(-)-1,2-cyclononadiene with high optical purity. researchgate.net Similarly, the base-induced decomposition of (1R,8R)-(-)-N-nitroso-N-(9-trans-bicyclo[6.1.0]nonyl)urea also affords (S)-(-)-1,2-cyclononadiene. researchgate.net The stereospecificity of this ring-opening reaction suggests a concerted mechanism where the stereochemistry of the precursor dictates the helicity of the resulting allene.
Table 2: Asymmetric Synthesis of (S)-(-)-1,2-Cyclononadiene from Chiral Precursors
| Chiral Precursor | Reagent/Base | Product | Optical Purity |
|---|---|---|---|
| (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane | Methyllithium | (S)-(-)-1,2-Cyclononadiene | High |
Asymmetric Doering-Moore-Skattebol Synthesis
The Doering-Moore-Skattebøl reaction can be rendered asymmetric by the addition of a chiral ligand to the organolithium reagent. This approach has been investigated for the synthesis of various chiral allenes. In the case of this compound, the reaction of 9,9-dibromobicyclo[6.1.0]nonane with n-butyllithium in the presence of the chiral diamine (-)-sparteine (B7772259) has been shown to produce optically active this compound. researchgate.net While the observed enantioselectivity is modest, this result demonstrates that the chiral ligand can influence the stereochemical course of the reaction, likely by forming a chiral complex with the lithium carbenoid intermediate. researchgate.netresearchgate.net This complexation can create a chiral environment that favors one ring-opening pathway over the other, leading to an excess of one enantiomer of the allene.
Influence of Optically Active Amines
The use of optically active amines as chiral additives in the synthesis of this compound from its gem-dibromo precursor has been shown to induce asymmetry. The presence of a chiral amine, such as (-)-sparteine, during the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium can lead to the formation of optically active this compound. orgsyn.org The chiral amine is believed to coordinate to the lithium cation of the organolithium reagent or the intermediate lithium carbenoid, creating a chiral complex. This chiral environment directs the elimination and subsequent ring-opening, resulting in an enantiomeric excess of the allene product. This method provides a straightforward way to access chiral this compound without the need for pre-synthesized chiral precursors.
Ring Expansion Strategies
Ring expansion methodologies provide an effective means of constructing medium-sized rings, which can be challenging to synthesize via direct cyclization due to unfavorable enthalpic and entropic factors. These strategies often begin with a smaller, more readily available carbocyclic framework.
While not a direct synthesis of this compound, the three-carbon ring expansion is a significant methodology that utilizes this cyclic allene as a key intermediate for the synthesis of larger macrocyclic enones, such as muscone. The process begins with the synthesis of this compound itself, which is then subjected to a series of reactions to expand the ring by three carbons.
The initial preparation of this compound for this sequence starts from the corresponding cycloalkene. This first step, detailed further in section 2.3.2, is crucial as it provides the allenic substrate for the subsequent expansion. The expansion continues with a [2+2] cycloaddition of dichloroketene (B1203229) to the allene, followed by reductive dechlorination and further transformations to yield the expanded ring system.
A well-established and reliable method for the synthesis of this compound from a smaller ring precursor is the sequential addition of dibromocarbene to a cycloalkene, followed by an allenization reaction. This process effectively inserts a single carbon atom between the two carbons of the original double bond, expanding the ring by one carbon and generating the allene.
The synthesis commences with the reaction of an appropriate cycloalkene, in this case, cyclooctene, with dibromocarbene (:CBr₂). The dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide. This reaction forms a gem-dibromocyclopropane derivative fused to the cycloalkane ring.
In the second step, the isolated dibromocyclopropane adduct is treated with an organolithium reagent, most commonly methyllithium (CH₃Li) or butyllithium, at low temperatures. This treatment induces a complex rearrangement and elimination process, known as the Doering-LaFlamme allene synthesis, which results in the formation of the desired this compound. The reaction proceeds with good yields for various medium-ring allenes.
| Starting Material | Reagents | Product | Yield (%) |
| Cyclooctene | 1. :CBr₂ 2. CH₃Li | This compound | 72 |
| Cyclodecene | 1. :CBr₂ 2. CH₃Li | 1,2-Cycloundecadiene | 68 |
| Cyclododecene | 1. :CBr₂ 2. CH₃Li | 1,2-Cyclotridecadiene | 82 |
This table presents typical yields for the synthesis of various cyclic allenes using the dibromocarbene addition/allenization method.
Other Synthetic Pathways
Beyond ring expansion, other strategies leveraging different precursors and reaction types have been explored for the synthesis of allenes, which are theoretically applicable to the formation of this compound.
The 1,4-addition (or conjugate addition) to conjugated enyne systems represents a powerful and atom-economical method for synthesizing allenes. In this approach, a nucleophile adds to a vinylacetylene (a molecule containing a conjugated double and triple bond system), leading to the formation of an allene.
The general mechanism involves the addition of a reagent across the 1,4-positions of the enyne framework. A wide variety of substrates can be used, including organometallic reagents (like organocuprates), hydrides (like lithium aluminum hydride), hydrosilanes, and carbon pronucleophiles. The success of the reaction hinges on achieving high regioselectivity, ensuring the initial attack occurs at the desired position to produce the allenic structure rather than other isomers. While this is a general strategy for allene synthesis, specific documented applications for the direct synthesis of this compound from a cyclic vinylacetylene precursor are less common.
Another potential pathway to allenes involves the chemical modification of propargylic alcohols. A hypothetical two-step sequence involving hydrostannation and deoxystannylation could be envisioned for the synthesis of this compound from a suitable cyclic propargylic alcohol precursor.
The first step, hydrostannation , involves the addition of a tin hydride (R₃SnH) across the alkyne portion of the propargylic alcohol. This reaction, often catalyzed by radicals or transition metals, would form a β-hydroxy vinylstannane. The regioselectivity of this addition is critical to forming the correct intermediate.
The second step, deoxystannylation , would be an elimination reaction involving the removal of both the hydroxyl group (-OH) and the trialkyltin group (-SnR₃) from the vinylstannane intermediate. This syn- or anti-elimination would generate the new double bond required to complete the allenic system. While this sequence is chemically plausible, its application as a standard method for producing this compound is not prominently featured in the literature compared to methods like dibromocarbene addition.
Reactivity and Reaction Mechanisms of 1,2 Cyclononadiene
Addition Reactions
The hydrogenation of 1,2-cyclononadiene (B72335) has been investigated using both heterogeneous and homogeneous catalysts, revealing insights into the reaction mechanism and stereoselectivity.
The hydrogenation of this compound catalyzed by supported platinum metals, such as palladium on carbon (Pd/C), has been studied to probe the reaction intermediates. rsc.org A key finding from these studies is the formation of trans-cyclononene as an initial product. rsc.org
In a typical experiment, the hydrogenation of this compound over a 10% Pd/C catalyst yielded a mixture of products. The initial product distribution provides evidence for the involvement of a π-allylic intermediate. The formation of the thermodynamically less stable trans-cyclononene is significant because its formation via direct hydrogen addition to the sterically hindered face of the allene (B1206475) is unlikely. rsc.org Instead, it is proposed that the reaction proceeds through a π-allylic intermediate which can then be hydrogenated at either C(1) or C(3) to give trans- or cis-cyclononene, respectively. rsc.org
Table 1: Product Distribution from Hydrogenation of this compound with Supported Pd/C Data sourced from Siegel et al. (1978) rsc.org
| Compound | Initial Product (%) | Final Product (%) |
| cis-Cyclononene | 83 | 100 |
| trans-Cyclononene | 17 | 0 |
| Cyclononane (B1620106) | 0 | - |
Homogeneous hydrogenation of this compound has been carried out using soluble rhodium complexes, such as Wilkinson's catalyst, ClRh(PPh₃)₃, and HRh(PPh₃)₄. rsc.org These studies provide a point of comparison with heterogeneous systems and further elucidate the reaction mechanism. rsc.orgcapes.gov.br
When this compound is hydrogenated using these soluble rhodium catalysts, both cis- and trans-cyclononene are formed. rsc.org The formation of the trans-isomer in these homogeneous reactions lends further support to the intermediacy of π-allylic structures in the hydrogenation of allenes. rsc.org While earlier reports suggested that hydrogenation with ClRh(PPh₃)₃ yielded no trans-cyclononene, subsequent, more detailed studies confirmed its presence as an initial product. rsc.org
Table 2: Initial Product Distribution from Hydrogenation of this compound with Soluble Rhodium Complexes Data sourced from Siegel et al. (1978) rsc.org
| Catalyst | cis-Cyclononene (%) | trans-Cyclononene (%) |
| ClRh(PPh₃)₃ | 94.5 | 5.5 |
| HRh(PPh₃)₄ | 92.5 | 7.5 |
Hydrogenation Studies
Reduction with Alkali Metals (e.g., Sodium in Liquid Ammonia)
The reduction of unsaturated hydrocarbons using alkali metals, such as sodium, dissolved in liquid ammonia (B1221849) is a well-established method for generating trans-alkenes from alkynes. libretexts.orgtestbook.com This dissolving metal reduction proceeds through a radical anion intermediate. libretexts.org When applied to cyclic alkynes like cyclononyne (B1203973), the reaction with sodium in liquid ammonia yields trans-cyclononene. researchgate.net
The mechanism involves the transfer of an electron from the sodium atom to the unsaturated system, creating a radical anion. testbook.combyjus.com In the case of an alkyne, this intermediate is subsequently protonated by the ammonia solvent to form a vinyl radical. libretexts.org The trans configuration of this radical is sterically favored over the cis form. testbook.com A second electron transfer from another sodium atom generates a vinyl anion, which is then protonated to give the final trans-alkene product. libretexts.orgtestbook.com While specific studies on this compound are not extensively detailed in the provided search results, the behavior of related cyclic unsaturated systems suggests a similar pathway, likely leading to the reduction of one of the double bonds.
Hydroboration with Organoboranes (e.g., Disiamylborane)
The hydroboration of this compound using sterically hindered organoboranes like disiamylborane (B86530) has been investigated to understand the influence of ring size and steric effects on the reaction's regioselectivity. ias.ac.incdnsciencepub.com Disiamylborane is known to exhibit greater steric control compared to diborane. ias.ac.in
Regioselectivity of Boron Attack (Central vs. Terminal Carbon)
Studies have shown that the hydroboration of this compound with disiamylborane results in the attack of the boron atom at both the central (sp-hybridized) and terminal (sp²-hybridized) carbons of the allene system. ias.ac.incdnsciencepub.com However, there is a pronounced preference for attack at the central carbon atom. ias.ac.incdnsciencepub.com The distribution of the attack is influenced by steric factors within the four-centered transition state. ias.ac.incdnsciencepub.com
The reaction of this compound with disiamylborane leads to a mixture of products. archive.org Subsequent oxidation of the intermediate organoboranes with alkaline hydrogen peroxide yields cyclononanone (B1595960) and 3-hydroxycyclononene, corresponding to boron attack at the central and terminal carbons, respectively. archive.org
| Position of Boron Attack | Percentage of Attack | Corresponding Product after Oxidation |
|---|---|---|
| Central Carbon | 83% | Cyclononanone |
| Terminal Carbon | 17% | 3-Hydroxycyclononene |
Halogenation and Oxyhalogenation
The addition of halogens to allenes is a key reaction that provides insight into the electrophilic reactivity of the cumulated double bond system. The solvent can play a crucial role in the reaction outcome, leading to oxyhalogenation products.
Bromination in Reactive Solvents (e.g., Methanol)
The bromination of this compound in a reactive solvent such as methanol (B129727) does not yield a simple dibromide. Instead, it produces a mixture of two isomeric bromomethoxycyclononenes in a 40:60 ratio. pacific.edu This indicates that the solvent participates in the reaction as a nucleophile, trapping the intermediate carbocation. The resulting products are not cis-trans geometric isomers. pacific.edu
The kinetics and products of the bromination of cyclic allenes, including this compound, have been studied with both bromine and tetrabutylammonium (B224687) tribromide in solvents like methanol. nih.gov The initial step involves the formation of a 1:1 π-complex between the allene and bromine. nih.gov The stereochemical outcome of the addition is dependent on the solvent and the ring strain of the allene. nih.gov
Electrophilic Attack at Central Carbon of Allenic System
In the halogenation and oxymercuration of 1,2-alkyl substituted allenes, the electrophile typically adds to the central carbon atom of the allene system. pacific.edu This regioselectivity is a common feature in the electrophilic addition reactions of allenes. msu.edu The initial attack on the central sp-hybridized carbon atom leads to the formation of a vinyl cation, which is then captured by a nucleophile. While protonation of allene itself favors attack at a terminal carbon to avoid the formation of a high-energy, non-conjugated allyl-like cation, the addition of heavier electrophiles like bromine often favors central attack. msu.edu
Oxythallation Studies
Oxythallation provides another avenue to explore the electrophilic reactions of allenes. The reaction of this compound with thallium(III) salts has been studied to elucidate the stereochemistry of the addition. acs.org
Treatment of this compound with thallic acetate (B1210297) in glacial acetic acid results in the formation of a stable vinylthallium adduct in high yield. acs.org This reaction is notable because the carbon-thallium bond in the resulting adduct is relatively stable towards solvolysis. acs.org A key finding from the study of optically active this compound is that the oxythallation proceeds via an anti-addition mechanism. acs.org This provides a direct comparison to other oxymetallation reactions, such as oxymercuration, which also proceeds via an anti-addition for this cyclic allene. acs.org
Catalytic Addition of Alcohols or Water
The catalytic addition of alcohols or water to this compound has been reported, with mercuric salts and alkyl or aryl mercurials serving as catalysts, and boron trifluoride acting as a co-catalyst. kyoto-u.ac.jp This reaction is noteworthy because the orientation of the addition is opposite to that observed in Brønsted acid-catalyzed additions, and it does not yield ketones or vinyl ethers. kyoto-u.ac.jp
In a study involving the reaction of ethanol (B145695) with optically active this compound, various mercury salts were tested as catalysts, both with and without the presence of boron trifluoride as a co-catalyst. The results, summarized in the table below, demonstrate the influence of the catalyst system on the yield of the resulting ethoxycyclononene. kyoto-u.ac.jp
Table 1: Reaction of Ethanol with Optically Active this compound
| Mercury Salt | Co-catalyst | Yield of Ethoxycyclononene (%) |
|---|---|---|
| EtHgOAc | BF3 | 85 |
| CbHgOAc | BF3 | 42 |
| Hg(OAc)2 | - | |
| Hg(OAc)2 | BF3 | 67 |
| Hg(ClO4)2·9H2O | BF3 | 82 |
| HgO | BF3 | 73 |
| HgSO4 | - | 72 |
| Hg(NO3)2 | - | 51 |
| Hg(NO3)2 | BF3 | 70 |
| HgCl2 | Hg(OAc)2 | |
| HgF2 | BF3 | |
| HgCl2 | - | 0.1 |
The hydration of this compound can also be achieved using a mixture of dilute sulfuric acid and mercuric sulfate (B86663) in tetrahydrofuran (B95107), yielding cyclonon-2-en-1-ol. tandfonline.com One modified procedure reported a 74% yield of the alcohol after refluxing the mixture for four hours under a nitrogen atmosphere. tandfonline.com
Rearrangement and Isomerization Reactions
This compound undergoes a variety of rearrangement and isomerization reactions, driven by thermal, photochemical, or catalytic activation. These transformations often lead to the formation of intricate bicyclic and tricyclic structures.
Intramolecular Carbene/Carbenoid Rearrangements
Computational studies have explored the intramolecular rearrangements of carbenoids derived from this compound precursors. unh.edu The Doering-Moore-Skattebøl rearrangement, a classic method for allene synthesis, involves the ring-opening of a dihalocyclopropane. In the case of this compound formation, a trans-bicyclic carbenoid intermediate is considered. unh.edu Theoretical calculations suggest that the ring-opening to form this compound proceeds from a bent carbenoid structure. unh.edu
Furthermore, carbenes generated from precursors related to this compound can lead to other products. For instance, a carbene derived from a related bicyclic system was found to yield a bicyclic ether and the highly strained 1,2,4-cyclononatriene, rather than undergoing a carbene-carbene rearrangement. lookchem.com
Photoisomerization Channels
The photoisomerization of this compound has been investigated theoretically, revealing distinct pathways on the singlet and triplet potential energy surfaces. nih.gov These studies, often employing methods like CASSCF, help to rationalize the experimentally observed photoproducts. nih.gov
Upon direct irradiation, this compound in its first singlet excited state can decay back to the ground state through several conical intersections. nih.gov One major pathway involves a one-bond ring closure, leading to a conical intersection from which subsequent ground-state reactions can occur. These reactions include intramolecular C-H bond insertions that form bicyclic and tricyclic photoproducts. nih.gov
Another significant pathway on the singlet potential energy surface is an excited-state kyoto-u.ac.jptandfonline.com-sigmatropic shift. nih.gov This rearrangement leads to a different conical intersection, which can then relax to a cyclononyne species. nih.gov
In the presence of a triplet sensitizer, the photoisomerization of this compound proceeds through its triplet excited state. nih.gov The key intermediates in these reactions are 1,3-biradicals. nih.gov These biradical species can undergo intersystem crossing to the ground state potential energy surface, ultimately leading to the formation of tricyclic or bicyclic photoproducts. nih.gov The general inertness of some triplet allenes in solution is attributed to the rapid spin inversion of the planar biradical geometry. scispace.com
Ring Contraction Reactions (e.g., Analogous to Homo Diels-Alder of 1,5-cyclooctadiene)
While direct analogues of the homo-Diels-Alder reaction for this compound are not explicitly detailed in the provided context, related ring contraction phenomena have been observed. For instance, the reaction of 1,5-cyclooctadiene (B75094) with an aluminium(I) reagent results in a ring contraction that shows similarities to homo-Diels-Alder cycloadditions. ucl.ac.ukamazonaws.com This type of reaction involves the formation of a bicyclo[3.3.0]octane skeleton. ucl.ac.ukamazonaws.com Although this compound has a different arrangement of double bonds, the principle of transannular reactions and skeletal rearrangements is a key feature of medium-sized ring chemistry. A singlet photochemical reaction of this compound is known to produce a bicyclic product through transannular insertion. oup.com
Organometallic Reactions and Insertion Chemistry of this compound
The organometallic chemistry of this compound is characterized by its unique reactivity stemming from the strained and orthogonal arrangement of the double bonds in the allene functionality. This section explores its interactions with specific organometallic reagents, focusing on insertion reactions and the potential for dearomatization processes.
With Aluminium(I) Reagents (e.g., Insertion into Al-C Bonds)
The reaction of this compound with low-valent main group elements, such as aluminium(I) reagents, showcases a distinct reaction pathway compared to conjugated diene systems. acs.orgkcl.ac.uknih.gov Specifically, the addition of the aluminium(I) reagent [{(ArNCMe)2CH}Al] (where Ar = 2,6-di-iso-propylphenyl) to this compound does not proceed via the (4+1) cycloaddition typical for 1,3-dienes. researchgate.netucl.ac.uk The orthogonal nature of the C=C π-bonds in the allene moiety of this compound makes it behave like two isolated C=C π-systems, thus disfavoring a concerted (4+1) cycloaddition mechanism. acs.orgucl.ac.uk
Instead, the reaction is initiated by a (2+1) cycloaddition of the aluminium(I) center to one of the C=C double bonds of the allene. acs.orgkcl.ac.uknih.gov This step results in the formation of a highly strained aluminocyclopropane intermediate. acs.orgucl.ac.uk This intermediate is reactive and can undergo further insertion of the second C=C π-bond from another molecule of this compound. acs.orgnih.govucl.ac.uk This subsequent step leads to the formation of complex organometallic products that feature fused hydrocarbon rings. acs.orgkcl.ac.uknih.gov
This oxidative addition of the aluminium(I) reagent to the 1,2-diene is analogous to its established reactivity with simple alkenes. ucl.ac.uk The key steps of this reaction are summarized in the table below.
| Reactants | Reagent | Initial Product | Final Product Type | Key Mechanistic Steps |
| This compound | [{(ArNCMe)2CH}Al] (Ar = 2,6-di-iso-propylphenyl) | Aluminocyclopropane intermediate | Complex organometallic products with fused hydrocarbon rings | 1. (2+1) cycloaddition to form aluminocyclopropane. acs.orgnih.govucl.ac.uk 2. Insertion of a further C=C π-bond into the aluminocyclopropane ring. acs.orgnih.govucl.ac.uk |
The reaction of this compound with an excess of the diene (10 equivalents) at 100 °C leads to the formation of a metallated 1,3-diene system. ucl.ac.uk This transformation highlights the capacity of the initial organoaluminium adduct to engage in further reactivity.
Dearomatization Reactions via Reactive Diene Fragments
Dearomatization reactions are powerful tools in synthetic chemistry for creating three-dimensional molecular architectures from flat aromatic precursors. researchgate.netjst.go.jp These reactions often involve the participation of a diene, which can be part of an aromatic ring itself, in a cycloaddition reaction. researchgate.netucl.ac.uk For instance, aluminium(I) reagents have been shown to effect the dearomatization of substrates like styrene (B11656) and anthracene, where the 1,3-diene fragment is partially or fully embedded within an aromatic system. kcl.ac.ukresearchgate.net This occurs through a (4+1) cycloaddition mechanism. researchgate.netucl.ac.uk
However, in the case of this compound, this reaction pathway is not favored. acs.orgkcl.ac.uknih.gov The geometric constraint of the allene, with its orthogonal π-bonds, prevents it from acting as a planar 1,3-diene unit required for a concerted (4+1) cycloaddition that would lead to dearomatization. acs.orgresearchgate.netucl.ac.uk The reactivity of this compound is therefore dominated by the stepwise (2+1) cycloaddition and subsequent insertion reactions, as detailed in the previous section. nih.govucl.ac.uk
The table below summarizes the contrasting reactivity of 1,2-dienes and 1,3-dienes with the aluminium(I) reagent [{(ArNCMe)2CH}Al].
| Diene Type | Example Substrate | Primary Reaction Pathway | Dearomatization Potential | Reasoning |
| 1,2-Diene | This compound | (2+1) cycloaddition followed by insertion acs.orgnih.govucl.ac.uk | Disfavored kcl.ac.ukresearchgate.netucl.ac.uk | Orthogonal C=C π-bonds prevent concerted (4+1) cycloaddition. acs.orgucl.ac.uk |
| 1,3-Diene (Aromatic) | Anthracene, Styrene | (4+1) cycloaddition kcl.ac.ukresearchgate.netucl.ac.uk | Observed kcl.ac.ukresearchgate.netucl.ac.uk | The 1,3-diene motif is part of the aromatic ring, allowing for a dearomative cycloaddition. researchgate.netucl.ac.uk |
Stereochemical Investigations of 1,2 Cyclononadiene
Chirality and Enantiomer Preparation
1,2-Cyclononadiene (B72335) is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. The preparation and characterization of these enantiomers have been crucial for understanding its stereochemical properties.
The synthesis of the individual enantiomers of this compound has been achieved through various methods. One notable approach involves the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium (B1224462). orgsyn.org Optically active this compound has been successfully prepared from R-(−)- and S-(+)-trans-cyclooctene. orgsyn.org Specifically, the R-(+)- and S-(-)-enantiomers have been synthesized from their respective optically active precursors. orgsyn.org Another method involves the ring-opening of chiral cyclopropylidene precursors. researchgate.net For instance, treatment of optically pure (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane and (1R,8R)-(-)-N-nitroso-N-(trans-9-bicyclo[6.1.0]nonyl)urea with the appropriate reagents at 0°C yields (S)-(-)-1,2-cyclononadiene with high optical purity. researchgate.net
The Doering-Moore-Skattebøl synthesis, an established method for preparing allenes, has also been investigated for the asymmetric synthesis of this compound. uconn.eduresearchgate.net While the use of (-)-sparteine (B7772259) as a chiral ligand resulted in only modest enantioselectivity, it highlighted the potential for chiral induction in this synthetic route. uconn.eduresearchgate.net
The absolute configuration of (+)-1,2-cyclononadiene has been determined to be (R). acs.orgacs.org This assignment was crucial for interpreting the stereochemical outcomes of its reactions. The determination was based on a combination of optical rotatory dispersion (ORD) and circular dichroism (CD) studies, which were compared with those of allenes with known configurations. acs.org Notably, (+)-1,2-cyclononadiene exhibits a positive Cotton effect, which was a key piece of data in assigning its absolute configuration. acs.org
Stereoselectivity in Reactions
The stereochemistry of this compound plays a significant role in its reactivity, influencing the stereochemical course of its reactions.
Kinetic resolution has been effectively used to separate the enantiomers of racemic this compound. This process relies on the differential reaction rates of the enantiomers with a chiral reagent. One such study involved the use of enantiopure ethylenebis(tetrahydroindenyl) (ebthi) imidozirconium complexes. nih.gov When (S,S)-1 was treated with either (R)- or (S)-1,2-cyclononadiene, the same diastereomer of the [2+2] cycloadduct was formed. nih.gov Subsequent treatment of this cycloadduct with allene (B1206475) (C3H4) regenerated this compound that was predominantly of the (S) configuration. nih.gov This demonstrated a remarkable selective inversion of the allene configuration. nih.gov
In another study, the reaction of racemic this compound with a chiral zirconocene (B1252598) imido complex resulted in a single diastereomeric product. nih.gov The faster-reacting (S)-enantiomer was consumed, leaving the unreacted allene enriched in the (R)-enantiomer. nih.gov The faster-reacting enantiomer could then be regenerated from the resulting metallacycle, providing a method to obtain both enantiomers in high enantiomeric excess. nih.gov For example, treatment of the metallacycle with 1,2-propadiene yielded (S)-1,2-cyclononadiene with 85% enantiomeric excess. nih.gov
Table 1: Kinetic Resolution of this compound with a Chiral Zirconocene Imido Complex
| Reactant | Chiral Reagent | Major Product Diastereomer | Recovered Allene | Regenerated Allene |
| rac-1,2-Cyclononadiene | (S,S)-(ebthi)Zr=NAr | (S,S,R)-Metallacycle | (R)-1,2-Cyclononadiene (enantioenriched) | (S)-1,2-Cyclononadiene (85% ee) |
The oxymercuration of this compound has been shown to be stereospecific. The stereoselectivity of the ethoxymercuration was found to be dependent on the specific mercuric salt used. lookchem.com The reaction is believed to proceed through a mercurinium ion intermediate. lookchem.com Studies on the oxymercuration of cyclic allenes, including this compound, have provided insights into the mechanism of this reaction. kyoto-u.ac.jp For nine- and ten-membered cyclic allenes, the adducts resulting from the reaction with mercuric chloride are cis. kyoto-u.ac.jp
In general, oxymercuration reactions of alkenes proceed via an anti-addition, where the incoming nucleophile attacks the mercurinium ion from the side opposite to the mercury atom. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This is due to steric hindrance and orbital overlap considerations. wikipedia.org While the initial oxymercuration step is stereospecific for anti-addition, the subsequent demercuration step is typically not stereospecific. wikipedia.org For cyclic allenes like this compound, the geometry of the ring system influences the stereochemical outcome. The formation of a cis-adduct in the oxymercuration of this compound suggests a specific orientation of the reactants. kyoto-u.ac.jp This contrasts with the typical anti-addition observed in acyclic and less strained cyclic systems. chemistrysteps.comlibretexts.orglibretexts.org
Stereoinversion of Allene Configuration
The stereochemical integrity of this compound is not absolute and can be altered through specific chemical transformations, most notably through interactions with certain organometallic complexes. Research has demonstrated a remarkable stereoinversion of the allene configuration when this compound reacts with enantiopure imidozirconium complexes.
In a key study, the reaction of either the (R)- or (S)-enantiomer of this compound with an enantiopure (S,S)-imidozirconium complex resulted in the formation of the same single diastereomer of the resulting [2+2] cycloadduct, an azazirconacyclobutane. researchgate.net This outcome necessitates that one of the allene enantiomers undergoes an inversion of its configuration during the reaction sequence. When this cycloadduct was subsequently treated with 1,2-propadiene, it regenerated this compound that was predominantly of the (S) configuration in both cases. researchgate.net
Stereochemical Implications in Hydrogenation (e.g., Allylic Intermediates)
The hydrogenation of this compound presents significant stereochemical implications, providing evidence for the formation of π-allylic intermediates during the reaction. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst used. While reagents like diimide react with this compound to produce exclusively cis-cyclononene, catalytic hydrogenation using various platinum group metals or soluble rhodium complexes tells a more complex story. rsc.org
When this compound is hydrogenated over catalysts such as palladium-on-carbon (Pd/C), a notable initial product is trans-cyclononene, which is the thermodynamically less stable isomer. rsc.org The formation of the trans-isomer is significant because it cannot be explained by a simple direct syn-addition of hydrogen to the sterically unhindered face of the allene. rsc.orgmasterorganicchemistry.com This observation strongly supports a mechanism involving a π-allylic intermediate. rsc.org
The proposed mechanism suggests that the allene first complexes with the metal catalyst to form a π-allylic structure. This intermediate can exist in different configurations. The subsequent transfer of a hydrogen atom from the catalyst surface to one carbon (e.g., C1) of the allylic system can lead to the formation of trans-cyclononene, while hydrogen transfer to the other end of the allylic system (C3) would yield cis-cyclononene. rsc.org Soluble catalysts like chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst) and HRh(PPh₃)₄ also produce trans-cyclononene as an initial product, further substantiating the role of allylic intermediates in these homogeneous hydrogenation reactions. rsc.org
| Catalyst | Condition | cis-cyclononene (%) | trans-cyclononene (%) | Cyclononane (B1620106) (%) |
|---|---|---|---|---|
| 5% Pd/C | H₂, 1 atm, 25°C | 85.0 | 15.0 | Traces |
| 5% Pt/C | H₂, 1 atm, 25°C | 90.3 | 7.2 | 2.5 |
| ClRh(PPh₃)₃ | H₂, 1 atm, 25°C | 82.5 | 14.0 | 3.5 |
| HRh(PPh₃)₄ | H₂, 1 atm, 25°C | 84.0 | 2.0 | 14.0 |
Diastereoselective Cycloaddition Reactions
The axial chirality of this compound makes it a valuable substrate for diastereoselective cycloaddition reactions, where it reacts with other molecules to preferentially form one diastereomer over another.
As mentioned previously (Section 4.2.3), the reaction of racemic this compound with an enantiopure imidozirconium complex proceeds with high diastereoselectivity, yielding a single detectable diastereomer of the [2+2] azazirconacyclobutane cycloadduct. This selectivity arises from the differential reaction rates of the two allene enantiomers with the chiral reagent and the subsequent isomerization pathway. researchgate.net
Furthermore, this compound participates in transition metal-catalyzed [6+2] cycloaddition reactions with high diastereoselectivity. For instance, its reaction with functionalized cycloheptatrienes, catalyzed by a titanium complex, yields isomeric tricyclo[9.4.1.0]-hexadeca-2,12,14-trienes as a mixture of syn and anti diastereomers. The ratio of these diastereomers is influenced by the substituents on the cycloheptatriene (B165957) ring.
In another example, the cobalt(I)-catalyzed [6+2] cycloaddition of this compound with N-substituted azepines leads to the formation of 9-azabicyclo[4.2.1]nona-2,4-dienes. acs.org Similarly, its reaction with 1,3,5,7-cyclooctatetraene (COTT) under cobalt catalysis affords tricyclo[9.4.2.0]heptadeca-2,12,14,16-tetraene. These reactions demonstrate the utility of this compound in constructing complex, bridged polycyclic systems with a degree of stereochemical control.
Chiroptical Properties and Characterization of Enantiomers
This compound is a classic example of a molecule exhibiting axial chirality. Due to the C₉ ring, it is strained but stable enough to be isolated and its enantiomers can be resolved. researchgate.net The characterization of its enantiomers relies heavily on chiroptical techniques, primarily optical rotation and circular dichroism (CD).
The enantiomers of this compound have been separated, or partially resolved, using methods such as fractional crystallization of diastereomeric platinum complexes containing an optically active amine. researchgate.net The dextrorotatory enantiomer has been reported to have a specific rotation of [α]D²⁵ +138° (neat). researchgate.net
An interesting aspect of this compound's stereochemistry is its relationship with empirical chiroptical rules. According to Lowe's rule for chiral allenes, a dextrorotatory enantiomer in the D-line region should possess the (S)-configuration. However, experimental determination of the absolute configuration of (+)-1,2-cyclononadiene proved this prediction to be incorrect. The (+)-enantiomer was converted to a dibromocarbene adduct and then reduced to a (+)-trans-cyclopropane derivative. By comparing the chiroptical properties of this derivative with known chiral cyclopropanes, the absolute configuration of (+)-1,2-cyclononadiene was definitively assigned as (R). This (R)-configuration for the (+)-enantiomer has since been supported by CD spectroscopy and various stereoselective reactions like asymmetric hydroboration and oxymercuration. Conversely, the levorotatory enantiomer, (-)-1,2-cyclononadiene, has the (S)-configuration.
| Enantiomer | Sign of Optical Rotation | Specific Rotation [α]D | Absolute Configuration |
|---|---|---|---|
| Dextrorotatory | (+) | +138° (neat, 25°C) researchgate.net | (R) |
| Levorotatory | (-) | N/A | (S) |
Theoretical and Computational Studies of 1,2 Cyclononadiene
Strain Energy Calculations
The inherent strain in the cyclic structure of 1,2-cyclononadiene (B72335) has been quantified using several computational approaches. Strain energy in cyclic allenes arises from the distortion of the typically linear allene (B1206475) geometry to fit within the constraints of the ring.
Isodesmic and Homodesmic Equations
Isodesmic and homodesmic reactions are theoretical constructs used to calculate the strain energy of cyclic compounds by comparing them to analogous acyclic molecules. iupac.orgumsl.edu In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in calculations. iupac.orgumsl.edu
For the series of cyclic allenes, including this compound, strain energies have been estimated using isodesmic and homodesmic equations at the B3LYP/6-311+G(d,p)+ZPVE level of theory. researchgate.netacs.orgacs.orgnih.gov These calculations reveal a trend of decreasing strain as the ring size increases. researchgate.netacs.org Specifically for this compound, the allene functional group strain is estimated to be a relatively low 2 kcal/mol. researchgate.netacs.orgacs.orgnih.govebi.ac.uk This low strain is a consequence of the larger ring being able to accommodate the allene group with minimal geometric distortion. scispace.com
Table 1: Allene Functional Group Strain for Cyclic Allenes
| Cyclic Allene | Strain Energy (kcal/mol) |
|---|---|
| 1,2-Cyclobutadiene | 65 |
| 1,2-Cyclopentadiene | 51 |
| 1,2-Cyclohexadiene | 32 |
| 1,2-Cycloheptadiene | 14 |
| 1,2-Cyclooctadiene | 5 |
| This compound | 2 |
Data sourced from B3LYP/6-311+G(d,p)+ZPVE level of theory calculations. researchgate.netacs.orgacs.orgnih.gov
Fragment Strain Approach
Another method to assess strain is the fragment strain approach. researchgate.netacs.org This technique involves computationally isolating the allene fragment from the rest of the ring and calculating its energy. This approach has been found to be particularly effective for larger ring systems. researchgate.netacs.orgcore.ac.uk The results from this method are consistent with those from isodesmic and homodesmic reactions, confirming the low strain of this compound. researchgate.netacs.org
Semiempirical Calculations (e.g., MNDO)
Semiempirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less intensive way to estimate molecular properties. oup.comscispace.com MNDO calculations have been used to predict the strain energy of this compound, indicating a value of less than 5 kcal/mol. oup.com These findings are in general agreement with the more rigorous ab initio and density functional theory (DFT) calculations. oup.com
Electronic Structure and Potential Energy Surfaces
The electronic properties and photochemical behavior of this compound have been explored through the mapping of its potential energy surfaces.
Ground State Analysis
In its ground state, the geometry of this compound is influenced by the nine-membered ring. researchgate.netacs.org The allene unit is bent from the ideal 180° linear geometry. smu.ca The highest occupied molecular orbital (HOMO) of this compound has been a subject of interest, with its topology changing with the ring size in the cycloallene series. researchgate.netacs.org
Excited State Potential Energy Surfaces (Singlet and Triplet States)
The photochemical reactions of this compound have been investigated by mapping its ground-state, first singlet excited-state (S1), and first triplet excited-state (T1) potential energy surfaces using the Complete Active Space Self-Consistent Field (CASSCF) method with the 6-31G(d) basis set. nih.gov
Upon singlet direct or sensitized irradiation, the molecule is promoted to the ¹(ππ*) excited state. nih.gov From this state, it can decay back to the ground state through several conical intersections, which are points where the potential energy surfaces of two electronic states cross. nih.govpsu.edu These efficient decay pathways lead to various photoisomerization products. nih.gov One such pathway involves a one-bond ring closure leading to a conical intersection, from which intramolecular C-H bond insertions can occur to form bicyclic or tricyclic products. nih.gov Another pathway involves a researchgate.netacs.org-sigmatropic shift leading to a different conical intersection and the formation of a cyclononyne (B1203973) species. nih.gov
In the case of triplet-sensitized photoreactions, this compound populates the ³(ππ*) state. nih.gov The subsequent reactions proceed through 1,3-biradical intermediates. nih.gov These biradicals can undergo intersystem crossing to the ground state, ultimately forming tricyclic or bicyclic photoproducts. nih.gov Theoretical results from these potential energy surface mappings are in good agreement with experimental observations of the photoisomerization of this compound and its derivatives. nih.gov
Conical Intersections and Non-Adiabatic Decay Pathways
Conical intersections (CoIns) are points on the potential energy surfaces of molecules where two electronic states become degenerate, providing highly efficient pathways for non-adiabatic transitions. lanl.gov In the context of this compound, these intersections are critical in understanding its photochemistry and subsequent decay pathways. acs.orgacs.org
Upon photoexcitation, this compound can be promoted to an electronically excited state. The subsequent relaxation back to the ground state is often mediated by conical intersections. lanl.gov The molecule's geometry changes as it moves on the excited-state potential energy surface towards the CoIn. At the intersection, the Born-Oppenheimer approximation breaks down, allowing for a rapid and efficient transition to the lower electronic state. lanl.gov This process is often ultrafast, occurring on the femtosecond timescale. rsc.org
Theoretical studies on related allene systems have shown that the dynamics of passing through a conical intersection can be influenced by substituent effects. researchgate.net For instance, methylation at the terminal carbons of an allene can alter the accessibility of different conical intersections, thereby influencing the branching between competing relaxation pathways, such as twisting and bending motions. researchgate.net In the case of this compound, the cyclic structure imposes constraints that likely influence the geometry of the accessible conical intersections and the subsequent non-adiabatic decay pathways.
The decay from the excited state through a conical intersection can lead to various photoproducts, including the formation of a bicyclic cyclopropene. acs.org The specific nature of the vibrational modes that couple the electronic states at the conical intersection dictates the direction of the decay path and ultimately the product distribution. lanl.gov
Mechanistic Elucidation through Computational Chemistry
Computational chemistry has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. wikipedia.org It has been extensively applied to study the reactions of this compound. ucl.ac.ukacs.org DFT calculations allow for the determination of the geometries of reactants, products, transition states, and intermediates, as well as their relative energies. numberanalytics.com
For example, DFT studies have been employed to investigate the cycloaddition reactions of this compound. acs.orgamazonaws.com In its reaction with an aluminium(I) reagent, DFT calculations supported a stepwise mechanism involving an initial (2+1) cycloaddition to form an aluminocyclopropane intermediate. acs.orgamazonaws.com This contrasts with the concerted (4+1) cycloaddition mechanism observed for 1,3-dienes. ucl.ac.ukacs.org The orthogonal arrangement of the π-bonds in this compound disfavors a concerted (4+1) pathway. acs.orgamazonaws.com
DFT calculations have also been instrumental in understanding the thermal rearrangements of related cyclic dienes, such as the unh.edu hydrogen sigmatropic shifts in cis,cis-1,3-cyclononadienes. researchgate.net Furthermore, DFT has been used to probe the mechanism of the Doering-Moore-Skattebøl rearrangement, a reaction that can be used to synthesize cyclic allenes like this compound. unh.edu
The accuracy of DFT calculations can be influenced by the choice of the functional and basis set. scispace.com Therefore, it is often necessary to benchmark the results against experimental data or higher-level computational methods.
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. scm.comrowansci.com An IRC calculation starts from the optimized geometry of a transition state and follows the reaction path in both the forward and reverse directions. rowansci.com This confirms that the identified transition state indeed connects the intended reactants and products. rowansci.com
In the study of the Doering-Moore-Skattebøl rearrangement to form this compound, IRC analysis of the ring-opening transition state revealed a complex motion. unh.eduscispace.com The calculation showed an initial disrotatory motion followed by a reversal to a conrotatory motion as the system proceeds towards the allene product. unh.edu This detailed insight into the reaction pathway would be difficult to obtain through experimental means alone.
IRC analysis provides a dynamic picture of the reaction, illustrating the continuous geometric changes that occur during a chemical transformation. iastate.edu
The identification and characterization of transition states and reaction intermediates are fundamental to understanding reaction mechanisms. solubilityofthings.com Computational chemistry, particularly methods like DFT, allows for the detailed modeling of these transient species. numberanalytics.commit.edu
For this compound, computational modeling has been crucial in characterizing the transition states and intermediates involved in its reactions. In the reaction with an aluminium(I) reagent, a key intermediate, an aluminocyclopropane, was identified through DFT calculations. acs.orgamazonaws.com The subsequent insertion of another C=C π-bond into this strained three-membered ring leads to the final organometallic products. acs.orgamazonaws.com
Similarly, in the Doering-Moore-Skattebøl rearrangement, the transition state for the ring opening of the carbenoid precursor to this compound has been modeled. unh.edu These calculations provide information about the geometry and energy of the transition state, which are essential for understanding the reaction kinetics. solubilityofthings.com
The following table summarizes some of the computationally modeled species in reactions involving this compound:
| Reaction | Modeled Species | Computational Method | Key Finding | Reference |
| Reaction with Aluminium(I) Reagent | Aluminocyclopropane Intermediate | DFT | Formation of a strained three-membered ring intermediate. | acs.orgamazonaws.com |
| Doering-Moore-Skattebøl Rearrangement | Ring-opening Transition State | DFT | Complex disrotatory and conrotatory motion during ring opening. | unh.edu |
Conformational Analysis and Molecular Geometry
The nine-membered ring of this compound provides it with significant conformational flexibility. ucla.edu Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its reactivity and spectroscopic properties.
Early studies employed dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and empirical force-field calculations to investigate the conformational properties of this compound. ucla.edu These studies, along with investigations of related cyclic allenes, provided foundational knowledge about their dynamic behavior. scilit.com
More recent computational studies, often utilizing DFT and ab initio methods, have provided a more detailed picture of the conformational landscape of related nine-membered rings like cyclononane (B1620106) and cis-cyclononene. For cyclononane, the acs.org conformation with D3 symmetry was found to be the major conformer at low temperatures. In the case of cis-cyclononene, a combination of low-temperature NMR and computational methods identified two low-energy conformations of C1 symmetry.
Polymerization Studies of 1,2 Cyclononadiene
Coordination Polymerization
Coordination polymerization of 1,2-cyclononadiene (B72335) has been successfully achieved using specific nickel-based catalytic systems. This method offers a controlled route to producing well-defined polymers.
The coordination polymerization of cyclic allenes, including this compound, has been investigated using the catalyst [(π-allyl)NiOCOCF₃]₂. oup.comoup.com This π-allylnickel catalyst has proven effective in polymerizing allene (B1206475) derivatives to yield polymers in high quantities. oup.comoup.com The resulting polymer from this compound possesses a head-to-tail structure, with one double bond present in each repeating unit of the polymer chain. oup.com
A significant finding in the study of this compound polymerization with π-allylnickel catalysts is the living nature of the mechanism. oup.comoup.com In a living polymerization, the termination and chain-transfer steps are absent, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI). oup.comlibretexts.org
Experimental data demonstrates a linear relationship between the number-average molecular weight (Mn) of the resulting poly(this compound) and the monomer-to-initiator feed ratio. oup.comoup.com This relationship is a key indicator of a living polymerization process. oup.com The polymers are obtained in nearly quantitative yields with consistently narrow molecular weight distributions. oup.com
Table 1: Molecular Weight Data for Polymerization of this compound with [(π-allyl)NiOCOCF₃]₂ This table is based on data indicating a linear relationship between the monomer feed ratio and the number-average molecular weight (Mn), a characteristic of living polymerization.
| Monomer/Catalyst Ratio ([M]/[I]) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
|---|---|---|
| 40 | Linear Relationship | Narrow |
| Variable Ratios | Supported by a linear plot | Narrow |
The polymerizability of this compound is dramatically influenced by its significant ring strain. oup.comoup.com This strained cyclic allene exhibits an exceptionally high reactivity and polymerization rate compared to acyclic allenes or less strained cyclic counterparts. oup.comoup.com The strain energy of this compound has been calculated to be approximately 12.7 kcal/mol. researchgate.net
The high rate of polymerization is attributed to the release of this ring strain, which acts as a powerful driving force for the monomer insertion into the π-allylnickel species on the growing polymer chain. oup.com Kinetic studies were performed to compare the polymerization rates of different cyclic allenes. While the polymerization of this compound was too rapid to be monitored continuously under the experimental conditions, the first-order kinetic coefficients were estimated, highlighting its superior reactivity. oup.com
Table 2: Kinetic Data for the Polymerization of Cyclic Allenes Data from kinetic studies performed at 0 °C in toluene.
| Cyclic Allene | First-Order Kinetic Coefficient (k_obs, L·mol⁻¹·h⁻¹) |
|---|---|
| This compound | ~340 |
| 1,2-Cyclodecadiene | 1.19 |
| 1,2-Cyclotridecadiene | 0.80 |
Ring-Opening Allene Metathesis Polymerization (ROMP)
Ring-Opening Allene Metathesis Polymerization (ROAlMP) presents an alternative route to synthesizing polymers from this compound, utilizing ruthenium-based catalysts to create polymers with allene units integrated into the polymer backbone. bohrium.comresearchgate.net
The ROMP of this compound has been successfully initiated using Grubbs-type catalysts. bohrium.comchemrxiv.org The choice of catalyst generation plays a crucial role in the outcome of the polymerization. chemrxiv.orgnih.govacs.org Specifically, the Grubbs second-generation catalyst (G2) effectively promotes the ring-opening allene metathesis polymerization of this compound. chemrxiv.orgnih.govacs.orgacs.org In contrast, the Grubbs first-generation catalyst (G1) tends to favor the formation of a stable ruthenium vinylidene complex, which prevents the homopolymerization of the monomer. chemrxiv.orgnih.govacs.org The Grubbs third-generation catalyst (G3) has also been used to initiate the ROMP of cyclic allenes, yielding poly(allenamer)s. bohrium.comacs.org
Initial polymerization experiments using G3 in tetrahydrofuran (B95107) (THF) at room temperature resulted in poly(this compound) with a 35% yield. bohrium.comacs.org Optimization studies have shown that the reaction achieves higher conversions at elevated temperatures and when conducted in THF. chemrxiv.org
Table 3: Summary of Initial ROMP of this compound with Grubbs Third-Generation Catalyst (G3) Conditions: [this compound]₀ = 2.0 M in THF, 1 mol % G3, room temperature, 30 min.
| Parameter | Value |
|---|---|
| Yield | 35% |
| Theoretical Mn | 4.3 kDa |
| Experimental Mn (SEC) | 7.0 kDa |
| Polydispersity Index (Đ) | 1.6 |
The mechanism of ROMP involves a metal-mediated exchange of carbon-carbon double bonds. 20.210.105 For the ROMP of this compound, two primary mechanistic pathways have been proposed, proceeding via either ruthenium alkylidene or ruthenium vinylidene intermediates. bohrium.comacs.org
When using the Grubbs second-generation catalyst (G2), the polymerization is favored to proceed through the formation of a ruthenium alkylidene intermediate. chemrxiv.orgnih.govacs.orgacs.org This pathway is analogous to the well-established mechanism for the ROMP of cyclic olefins. 20.210.105 The process begins with the coordination of the cyclic allene to the metal alkylidene complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105 This intermediate then undergoes a cycloreversion (ring-opening) to generate a new, longer metal alkylidene, which propagates the polymerization by reacting with subsequent monomer units. 20.210.105 This mechanism was elucidated for the ROMP of this compound using the G2 catalyst. acs.org Conversely, when the G3 catalyst is used, evidence suggests the polymerization mechanism predominantly involves Ru vinylidene intermediates. bohrium.comresearchgate.net
Advanced Synthetic Transformations and Applications in Organic Synthesis
Utilization as a Synthetic Intermediate for Complex Molecules
1,2-Cyclononadiene (B72335) serves as a potent intermediate in the synthesis of intricate molecules, primarily through cycloaddition reactions that leverage its inherent ring strain and reactive π-systems. ontosight.aimit.edu Its ability to participate in various pericyclic reactions makes it an attractive synthon for accessing polycyclic and heterocyclic frameworks.
One of the key applications is in transition metal-catalyzed cycloadditions. rsc.org For instance, cobalt-catalyzed [6+2] cycloadditions with cycloheptatriene (B165957) (CHT) derivatives or cyclooctatetraene (B1213319) (COTT) have been reported. The reaction of this compound with COTT affords tricyclo[9.4.2.0]heptadeca-2,12,14,16-tetraene in significant yields. rsc.org Similarly, titanium-catalyzed [6+2] cycloadditions with 7-substituted 1,3,5-cycloheptatrienes produce complex tricyclic systems. researchgate.net These reactions provide an efficient route to eight-membered carbocycles, which are prevalent in numerous natural products. rsc.org
The reactivity of this compound is not limited to carbocycles. It engages in cycloadditions with N-substituted azepines, catalyzed by cobalt(I) complexes, to form 16-azatricyclo[9.4.1.0²,¹⁰]hexadecatrienes. sciforum.net This methodology is significant for synthesizing new 9-azabicyclo[4.2.1]nonane derivatives, a scaffold associated with notable biological activity. sciforum.net
Furthermore, this compound has been employed in reactions with organometallic reagents to create complex organometallic products. The reaction with an aluminum(I) reagent proceeds via an initial (2+1) cycloaddition to form an aluminocyclopropane, which can undergo further insertions to yield products with fused hydrocarbon rings. kcl.ac.uk Zirconocene (B1252598) imido complexes react with this compound in a [2+2] cycloaddition to form azametallacyclobutenes. nih.gov This reactivity has been explored for the kinetic resolution of racemic allenes, where an enantiopure imido complex selectively reacts with one enantiomer of this compound. nih.gov This process allows for the isolation of the unreacted allene (B1206475) in high enantiomeric excess. nih.gov
The table below summarizes selected cycloaddition reactions involving this compound.
| Reactant | Catalyst/Reagent | Reaction Type | Product Type | Ref |
| Cyclooctatetraene (COTT) | Co(II) complex | [6+2] Cycloaddition | Tricyclic tetraene | rsc.org |
| 7-Substituted CHTs | Ti-catalyst | [6+2] Cycloaddition | Tricyclic trienes | researchgate.net |
| N-Carbethoxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | [6+2] Cycloaddition | Azatricyclic triene | sciforum.net |
| Zirconocene imido complex | None | [2+2] Cycloaddition | Azametallacyclobutene | nih.govnih.gov |
| Aluminum(I) reagent | None | (2+1) Cycloaddition | Fused-ring organoaluminum compound | kcl.ac.uk |
Precursors for Other Cyclic Hydrocarbons (e.g., Cyclononyne (B1203973), Cyclononene)
This compound is a valuable precursor for the synthesis of other nine-membered cyclic hydrocarbons, such as cyclononyne and various isomers of cyclononene. These transformations typically involve addition or rearrangement reactions that modify the allene functionality.
The conversion of this compound to cis-cyclononene can be achieved in nearly quantitative yield through reduction with sodium in liquid ammonia (B1221849). orgsyn.org This reaction proceeds by the addition of hydrogen across one of the double bonds of the allene system. Hydroboration of this compound with disiamylborane (B86530), followed by protonolysis, also leads to the formation of cyclononene. cdnsciencepub.com
The synthesis of cyclononyne from this compound is also documented. chemsrc.com This transformation highlights the close relationship between cyclic allenes and their isomeric alkynes.
The following table outlines the conversion of this compound into other key cyclic hydrocarbons.
| Target Compound | Reagents | Reaction Type | Ref |
| cis-Cyclononene | Sodium (Na) in liquid ammonia (NH₃) | Reduction | orgsyn.org |
| Cyclononene | 1. Disiamylborane; 2. Acetic acid | Hydroboration-Protonolysis | cdnsciencepub.com |
| Cyclononyne | Not specified | Isomerization/Rearrangement | chemsrc.comchemsrc.com |
Development of Novel Synthetic Routes and Methodologies
The synthesis of this compound itself has been a subject of methodological development. The classic and practical approach is a two-step sequence based on the work of Doering and coworkers. orgsyn.org This involves the addition of dibromocarbene to cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane, followed by reaction with an organolithium reagent like methyllithium (B1224462) to induce a ring-opening rearrangement (a Doering–LaFlamme–Skattebøl reaction) that yields the allene. orgsyn.orgresearchgate.netorgsyn.org This method has been adapted for the synthesis of optically active this compound by using chiral precursors or by performing the final step in the presence of a chiral amine. orgsyn.orgresearchgate.net
More recent research has focused on using this compound as a substrate to pioneer new synthetic methods. Being the smallest isolable and thermally stable cyclic allene, it is an ideal candidate for investigating strain-driven reactions. mit.educhemrxiv.org For example, its reaction with aluminum(I) compounds demonstrated a reactivity pattern distinct from conjugated dienes, showcasing an initial (2+1) cycloaddition pathway. kcl.ac.uk
The development of ring-opening allene metathesis has also utilized this compound. Using a Grubbs-type catalyst, it undergoes polymerization to form a well-defined polyallene, where an allene functionality is present on every eighth carbon of the polymer backbone. chemrxiv.org This represents a novel method for generating functional polymers.
Studies on zirconocene-mediated reactions have provided deep mechanistic insights. The reaction of imidozirconium complexes with this compound not only forms metallacycles but also reveals complex rearrangement pathways, such as reversible β-hydride elimination, leading to the formation of monoazadiene (MAD) complexes. nih.gov These studies contribute to a fundamental understanding of organometallic reaction mechanisms. nih.govnih.gov
Photochemical Transformations in Organic Synthesis
The photochemistry of allenes, including this compound, offers pathways to unique molecular transformations that are often inaccessible under thermal conditions. Theoretical studies have characterized the photoisomerization channels of this compound on both singlet and triplet potential energy surfaces. acs.org These computational investigations provide a framework for understanding and predicting the outcomes of its photochemical reactions.
While specific, detailed experimental reports on the photochemical transformations of this compound for synthetic applications are specialized, the broader context of allene photochemistry suggests several potential reaction pathways. scispace.com These can include intramolecular rearrangements and cycloadditions. For instance, the triplet-sensitized vapor-phase photochemistry of allenes can lead to various rearranged products. scispace.com The principles of photochemical synthesis are widely applied to other strained cyclic systems, such as the isomerization of cis-cyclooctenes to their highly reactive trans isomers, often using flow photochemistry to trap the product. researchgate.net This indicates the potential for similar strategies to be applied to this compound to access otherwise difficult-to-make isomers or to trigger unique cycloadditions. The study of such transformations is a key area for developing novel synthetic routes. mdpi.com
Q & A
Q. What role does this compound play in studying allene reactivity in natural product synthesis?
- Its strained structure and high reactivity make it a model system for [2+2] cycloadditions and electrocyclic ring-opening reactions. For example, it has been used to generate skipped dienes in terpene synthesis and as a dienophile in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
